4-Sulfo-1,8-naphthalic anhydride potassium salt

Catalog No.
S766201
CAS No.
71501-16-1
M.F
C12H5KO6S
M. Wt
316.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfo-1,8-naphthalic anhydride potassium salt

CAS Number

71501-16-1

Product Name

4-Sulfo-1,8-naphthalic anhydride potassium salt

IUPAC Name

potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate

Molecular Formula

C12H5KO6S

Molecular Weight

316.33 g/mol

InChI

InChI=1S/C12H6O6S.K/c13-11-7-3-1-2-6-9(19(15,16)17)5-4-8(10(6)7)12(14)18-11;/h1-5H,(H,15,16,17);/q;+1/p-1

InChI Key

WOHXJVJXAWXEQP-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+]

Applications in Biochemical Studies

4-SNAPK finds applications in various aspects of biochemical research, particularly due to its ability to act as a recycling agent. One example involves its use in the regeneration of nicotinamide adenine dinucleotide (NAD+). NAD+ plays a crucial role in various cellular processes, including energy metabolism and cell signaling. However, it is constantly consumed in these reactions. 4-SNAPK facilitates the conversion of the reduced form of NAD+ (NADH) back to its oxidized form (NAD+), allowing for its continued use in cellular functions [].

Applications in Organic Synthesis

4-SNAPK serves as a valuable reagent in organic synthesis due to its unique chemical properties. Its anhydride group enables it to participate in various condensation reactions, allowing for the formation of new carbon-carbon bonds. Additionally, the sulfonate group imparts water solubility to the molecule, making it suitable for reactions conducted in aqueous environments [].

One specific application of 4-SNAPK involves the synthesis of 4-substituted benzaldehydes. In this reaction, 4-SNAPK reacts with aromatic aldehydes in the presence of a base to yield the corresponding 4-substituted benzaldehydes. This reaction provides a convenient method for introducing various functional groups onto the aromatic ring of benzaldehydes [].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71501-16-1

General Manufacturing Information

1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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